2-(3-Amino-4-bromophenyl)ethanol

Description

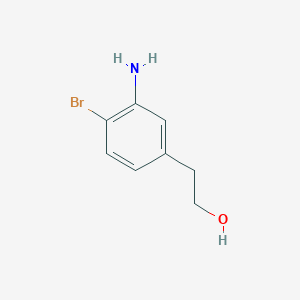

2-(3-Amino-4-bromophenyl)ethanol is a brominated aromatic ethanol derivative characterized by an amino group (-NH₂) at the 3-position and a bromine atom at the 4-position of the phenyl ring, with an ethanol (-CH₂CH₂OH) side chain. The ethanol chain in the target compound likely increases hydrophilicity and hydrogen-bonding capacity compared to methanol analogs, influencing solubility and reactivity in synthetic applications such as pharmaceutical intermediates or catalysis.

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-(3-amino-4-bromophenyl)ethanol |

InChI |

InChI=1S/C8H10BrNO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,10H2 |

InChI Key |

XGFOKYNHXRERQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCO)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromophenyl)ethanol can be achieved through several methods. One common approach involves the bromination of 3-aminoacetophenone followed by reduction to yield the desired product. The reaction conditions typically involve the use of bromine in an organic solvent such as dichloromethane, followed by reduction using a suitable reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromophenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-Amino-4-bromophenyl)acetaldehyde.

Reduction: Formation of 2-(3-Amino-4-bromophenyl)ethylamine.

Substitution: Formation of various substituted phenyl ethanol derivatives.

Scientific Research Applications

2-(3-Amino-4-bromophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromophenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Bromine and Amino Substituents

- The methanol group (-CH₂OH) may limit solubility in polar solvents compared to the ethanol derivative.

- 2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol (CAS: 774192-46-0) Molecular Formula: C₁₈H₂₀BrFN₂O₃ Molecular Weight: 423.27 g/mol Key Differences: Contains additional ethoxy (-OCH₂CH₃), fluorobenzyloxy (-OCH₂C₆H₄F), and benzylamino groups. The larger structure increases lipophilicity, affecting membrane permeability .

Ethanol Derivatives with Varied Substituents

- 2-((3-Amino-4-methoxyphenyl)amino)ethanol (CAS: 83763-47-7) Molecular Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol Key Differences: Methoxy (-OCH₃) replaces bromine, making the compound more electron-rich. This alters reactivity in electrophilic aromatic substitution (e.g., directing substituents to ortho/para positions). The aminoethanol side chain may enhance chelation properties in metal-catalyzed reactions .

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5) Molecular Formula: C₁₈H₃₀O₃ Molecular Weight: 294.43 g/mol Key Differences: The bulky tetramethylbutyl group imparts high hydrophobicity, favoring surfactant or emulsifier applications. Lacking bromine and amino groups, it is less reactive in cross-coupling reactions compared to the target compound .

Tyrosol Analogues (Enzyme Inhibition Context)

highlights tyrosol derivatives (e.g., 2-(3-hydroxyphenyl)ethanol) with hydroxyl/methoxy groups inhibiting mushroom tyrosinase.

- Amino Group: May act as a hydrogen-bond donor, enhancing enzyme binding.

- Bromine : Steric bulk and electron-withdrawing effects could reduce inhibition efficacy compared to hydroxylated analogs like tyrosol (e.g., 50% inhibition at lower concentrations for hydroxyl/methoxy derivatives) .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.